molecular formula C18H20Cl2N4O B2849884 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride CAS No. 2418595-25-0

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride

Cat. No.: B2849884
CAS No.: 2418595-25-0
M. Wt: 379.29
InChI Key: ZJUKTGLULWULBA-YXMFKPEJSA-N
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Description

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O.2ClH/c19-18-14-7-3-1-5-12(14)9-15(18)21-17(23)11-22-16-8-4-2-6-13(16)10-20-22;;/h1-8,10,15,18H,9,11,19H2,(H,21,23);2*1H/t15-,18-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUKTGLULWULBA-YXMFKPEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4C=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)CN3C4=CC=CC=C4C=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Indane Moiety Introduction: The indane structure is introduced via Friedel-Crafts alkylation or acylation reactions.

    Coupling of Indazole and Indane Units: This step often involves amide bond formation using coupling reagents like EDCI or DCC.

    Hydrochloride Salt Formation: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent choice) for scalability.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, affecting their function.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide dihydrochloride
  • Molecular Formula : C₁₈H₂₀Cl₂N₄O
  • Molecular Weight : 379.29 g/mol (as per Enamine Ltd, 2020) .
  • CAS Registry : EN300-26862544 .

Structural Features :

  • A chiral indenyl scaffold with (1R,2R) stereochemistry.
  • Substituted with an indazole-acetamide group and a dihydrochloride salt for enhanced solubility.

Comparison with Structurally Related Compounds

Pharmacological Analogs Targeting CNS Disorders

Compound Name Key Structural Differences Pharmacokinetic/Pharmacodynamic Insights References
2-(2,3-Dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide Contains a dihydrobenzo[b][1,4]dioxin and pyrrolidine group instead of indazole. - Reduces CNS gangliosides (GM2/GA2) in Sandhoff mice.
- Short half-life necessitates optimization.
Eliglustat (54) Non-indenyl scaffold; a glucosylceramide synthase inhibitor. - Lacks CNS penetration.
- Approved for Gaucher disease but ineffective against GM2/GA2.

Indenyl-Based Acetamide Derivatives

Compound Name Key Structural Differences Biological Activity References
N-[(1R,2R)-2-Amino-2,3-dihydro-1H-inden-1-yl]acetamide (CID 67220633) Acetamide substituent at position 1 instead of 2; lacks indazole. - Collision cross-section (CCS) data available for ion mobility studies.
- No reported CNS activity.
N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (Compound 41) Methylthio group at position 5 of indene. - Intermediate in antimalarial triazolopyrimidine synthesis.
- No direct therapeutic application.
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinazolin-2-carboxamide hydrochloride Quinazoline-carboxamide substituent instead of indazole-acetamide. - Catalogued as a building block; no biological data reported.

Dihydrochloride Salts with Similar Scaffolds

Compound Name Key Structural Differences Applications References
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide hydrochloride Cyclopentyl-methyl-oxazole carboxamide substituent. - Lab reagent with ≥95% purity; no therapeutic data.
Ronacaleret Hydrochloride Difluoro-phenylpropanoic acid substituent; targets calcium receptors. - Investigated for osteoporosis.
- CAS: 702686-96-2.

Critical Analysis of Structural and Functional Differences

Impact of Indazole vs. Other Heterocycles

  • Eliglustat (non-indenyl) lacks CNS penetration, whereas indenyl analogs with polar substituents (e.g., dihydrochloride) show improved blood-brain barrier traversal .

Role of Stereochemistry

  • The (1R,2R) configuration is critical for chiral recognition in biological systems. For example, CID 67220633 (a stereoisomer) lacks reported CNS activity, suggesting stereochemistry governs target engagement .

Dihydrochloride Salt Advantages

  • Enhances aqueous solubility and bioavailability compared to free-base analogs (e.g., compound 41 in requires chloroform for crystallization) .

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide; dihydrochloride is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C16H18Cl2N4O\text{C}_{16}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}

Key Properties

PropertyValue
Molecular Weight336.25 g/mol
CAS Number2418594-56-4
SolubilitySoluble in DMSO and ethanol
LogP2.1
Polar Surface Area64 Å

The biological activity of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide; dihydrochloride is primarily attributed to its interaction with various molecular targets. It has been shown to modulate the activity of specific receptors and enzymes involved in cellular signaling pathways.

Interaction with Receptors

Research indicates that this compound exhibits selective binding affinity towards certain receptors implicated in cancer progression and immune response modulation. For instance, it has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune suppression in tumors .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:

  • Hypopharyngeal Carcinoma (FaDu Cells) :
    • The compound significantly suppressed IDO1 expression in a concentration-dependent manner.
    • Induced apoptosis and inhibited cell mobility in wound healing assays .
  • Breast Cancer (MCF7 Cells) :
    • Showed potential in reducing cell viability and inducing apoptosis through ERK pathway activation .
  • Oral Tongue Squamous Cell Carcinoma :
    • Demonstrated cytotoxic effects and reduced expression of matrix metalloproteinase MMP9, which is involved in cancer metastasis .

Study 1: IDO1 Inhibition

In a recent study focusing on novel indazole derivatives, N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide; dihydrochloride was identified as a potent inhibitor of IDO1. This inhibition led to reactivation of T-cell responses against tumors, highlighting its potential as an immunotherapeutic agent .

Study 2: Apoptosis Induction

Another study evaluated the compound's ability to induce apoptosis in various cancer cell lines. Results indicated that it effectively activated caspase pathways leading to programmed cell death, particularly in hypopharyngeal carcinoma cells .

Q & A

How can researchers optimize the synthesis of this compound to maximize yield and purity?

Answer:
The synthesis requires stringent control of reaction conditions, including inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates and precise temperature modulation (±2°C) during critical steps like amide bond formation. Reaction progress should be monitored using HPLC to track intermediates and ensure stepwise completion. Post-synthesis, purification via recrystallization in polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel can improve purity. Yield optimization may involve iterative adjustment of stoichiometric ratios (e.g., 1.1:1 molar excess of indazole derivatives) and catalyst screening (e.g., HATU for coupling reactions) .

What methodologies ensure stereochemical integrity during synthesis, given the compound’s (1R,2R) configuration?

Answer:
Chiral precursors (e.g., enantiopure (1R,2R)-1-amino-2,3-dihydro-1H-indene) must be used to preserve stereochemistry. Reaction conditions should avoid racemization by maintaining mild temperatures (<50°C) during nucleophilic substitutions. Post-synthesis, stereochemical validation requires chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy to confirm the retention of the (R,R) configuration. Computational tools like Density Functional Theory (DFT) can predict and validate stereochemical stability under synthetic conditions .

How can researchers address purity challenges caused by by-products like unreacted indazole intermediates?

Answer:
By-products often arise from incomplete coupling reactions or residual solvents. Strategies include:

  • Quenching reactive intermediates with scavengers (e.g., polymer-bound triphenylphosphine for excess activating agents).
  • Multi-stage washing protocols using dichloromethane/water partitioning to remove polar impurities.
  • High-resolution mass spectrometry (HRMS) to identify and quantify impurities, followed by preparative HPLC with a C18 column for final purification .

What advanced techniques are recommended for analyzing the compound’s 3D conformation and target interactions?

Answer:

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.
  • Molecular Dynamics (MD) simulations : Use software like GROMACS to model conformational flexibility in aqueous environments.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized targets.
    The hydrochloride salt form enhances solubility for these assays, but buffer pH must be adjusted to account for protonation states .

How should researchers resolve contradictions between in vitro and in vivo biological activity data?

Answer:
Discrepancies may stem from poor pharmacokinetic properties (e.g., low bioavailability). Methodological solutions:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways.
  • Solubility-enhanced formulations : Incorporate cyclodextrins or lipid-based carriers for in vivo studies.
  • Pharmacodynamic profiling : Compare target engagement (e.g., kinase inhibition) in cell lysates vs. whole organisms using Western blotting or ELISA .

What experimental considerations are critical for solubility-dependent assays?

Answer:
The dihydrochloride salt improves aqueous solubility but may aggregate in high-ionic-strength buffers. Recommendations:

  • Dynamic Light Scattering (DLS) : Pre-screen for aggregates at working concentrations.
  • Co-solvent systems : Use 5-10% DMSO in PBS, ensuring compatibility with cell-based assays.
  • Critical Micelle Concentration (CMC) determination : For surfactant-based formulations, avoid concentrations exceeding CMC to prevent artifactorial effects .

How can computational modeling guide the design of analogs with enhanced target selectivity?

Answer:

  • Molecular docking : Use AutoDock Vina to screen analogs against target vs. off-target binding sites (e.g., ATP-binding pockets in kinases).
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., indazole vs. pyrazole rings).
  • ADMET prediction : Tools like SwissADME forecast absorption and toxicity, prioritizing analogs with favorable profiles .

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